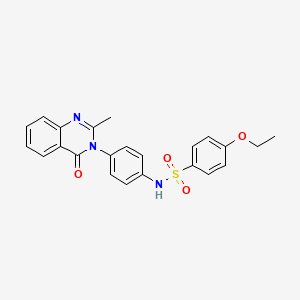

![molecular formula C20H17N3O6S B2410729 3-(2-((苯并[d][1,3]二氧戊环-5-基甲基)氨基)-2-氧代乙基)-4-氧代-2-硫代-1,2,3,4-四氢喹唑啉-7-羧酸甲酯 CAS No. 946252-91-1](/img/structure/B2410729.png)

3-(2-((苯并[d][1,3]二氧戊环-5-基甲基)氨基)-2-氧代乙基)-4-氧代-2-硫代-1,2,3,4-四氢喹唑啉-7-羧酸甲酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

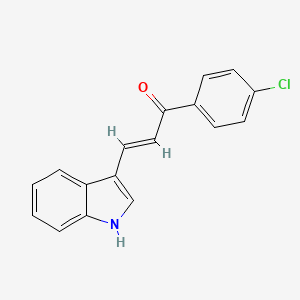

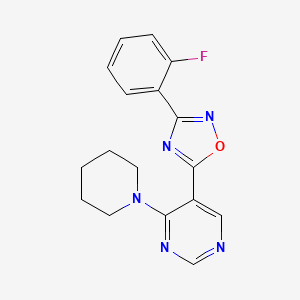

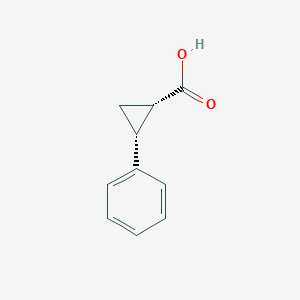

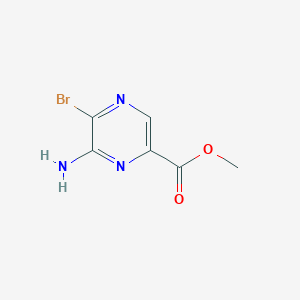

“Methyl 3-(2-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-2-oxoethyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate” is a complex organic compound. It incorporates a benzo[d][1,3]dioxole subunit, which is a structural motif found in many natural products and synthetic organic compounds . This motif is known to possess important pharmaceutical and biological applications .

Synthesis Analysis

The synthesis of compounds incorporating the benzo[d][1,3]dioxole subunit has been reported in the literature . The synthesis often involves the use of various spectroscopic techniques for characterization, including multinuclear NMR, IR, and mass spectrometry . The synthesis process may also involve the cleavage of bonds with sodium borohydride or rongalite followed by the addition of suitable electrophiles .Molecular Structure Analysis

The molecular structure of compounds incorporating the benzo[d][1,3]dioxole subunit has been studied using single crystal X-ray crystallography . This technique provides detailed information about the molecular geometry of the compound .Chemical Reactions Analysis

The chemical reactions involving compounds with the benzo[d][1,3]dioxole subunit can be quite complex. For instance, organoselenium compounds incorporating this subunit have been synthesized, and their thermal decomposition behavior has been studied using thermogravimetric analysis .科学研究应用

- BDMMBSH已被用作配体,用于灵敏和选择性地检测致癌重金属离子铅 (Pb²⁺)。研究人员通过将一层薄薄的BDMMBSH沉积在带有导电聚合物基质 (Nafion) 的玻璃碳电极 (GCE) 上,开发了一种电化学传感器。 该传感器表现出优异的灵敏度,计算出的灵敏度为 2220.0 pA μM⁻¹ cm⁻²,定量限 (LOQ) 为 320.0 mM,铅 (Pb²⁺) 的检测限 (LOD) 为 96.0 pM .

- 虽然没有直接研究BDMMBSH,但已对具有类似结构特征的相关化合物进行了抗菌活性评估。 分子建模研究可以提供对微生物靶标潜在相互作用的见解,有助于设计新型抗菌剂 .

- 合成了新型 N-芳基-5-(苯并[d][1,3]二氧戊环-5-基甲基)-4-(叔丁基)噻唑-2-胺,其与 BDMMBSH 共享结构特征,并评估了其对 HeLa、A549 和 MCF-7 细胞系的抗肿瘤活性。 进一步探索 BDMMBSH 的潜在抗肿瘤作用可能具有价值 .

- BDMMBSH 包含咪唑部分。含咪唑的化合物具有多种生物活性,包括抗真菌、抗菌和抗炎特性。 研究 BDMMBSH 在这些领域中的潜力可能是值得的 .

- 合成了一种相关化合物,1-((苯并[d][1,3]二氧戊环-5-基)甲基)-2-((苯并[d][1,3]二氧戊环-6-基)甲基)二硒烷,并将其转化为各种不对称单硒化物。 BDMMBSH 的结构相似性表明它也可能参与硒化学,硒化学在材料科学和催化领域具有应用 .

重金属离子检测

抗菌活性

抗肿瘤特性

咪唑衍生物

二硒化物和单硒化物

总之,BDMMBSH 在重金属传感、抗菌研究、抗肿瘤研究和其他科学领域具有潜力。需要进一步研究以释放其全部潜力并探索其他应用。 🌟

作用机制

Target of Action

Compounds with similar structures have shown antitumor activities against hela, a549, and mcf-7 cell lines .

Mode of Action

It is suggested that similar compounds can induce apoptosis and cause both s-phase and g2/m-phase arrests in hela cell line .

Biochemical Pathways

It is known that similar compounds can affect cell cycle progression and induce apoptosis , which are critical pathways in cancer biology.

Result of Action

Similar compounds have been shown to inhibit the growth of various human cancer cell lines .

未来方向

The benzo[d][1,3]dioxole subunit is an area of active research due to its presence in a variety of compounds with important pharmaceutical and biological applications . Future research efforts are likely to continue exploring the synthesis and evaluation of novel compounds incorporating this subunit .

生化分析

Biochemical Properties

Compounds with a benzo[d][1,3]dioxol-5-ylmethyl group have been shown to exhibit potent growth inhibition properties against various human cancer cell lines

Cellular Effects

Similar compounds have been shown to induce apoptosis and cause both S-phase and G2/M-phase arrests in HeLa cell lines

Molecular Mechanism

Compounds with similar structures have been shown to inhibit growth in various human cancer cell lines

属性

IUPAC Name |

methyl 3-[2-(1,3-benzodioxol-5-ylmethylamino)-2-oxoethyl]-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H17N3O6S/c1-27-19(26)12-3-4-13-14(7-12)22-20(30)23(18(13)25)9-17(24)21-8-11-2-5-15-16(6-11)29-10-28-15/h2-7H,8-10H2,1H3,(H,21,24)(H,22,30) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QSLHPXRIDWUKJZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC2=C(C=C1)C(=O)N(C(=S)N2)CC(=O)NCC3=CC4=C(C=C3)OCO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H17N3O6S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

427.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[(4-Methoxyphenyl)methyl]-1H-pyridazine-3,6-dione](/img/structure/B2410646.png)

![3-{3-[4-(difluoromethoxy)-3-methoxyphenyl]-4-formyl-1H-pyrazol-1-yl}propanenitrile](/img/structure/B2410649.png)

![N-(3,4-dimethoxyphenyl)-2-[(2-oxo-5,6,7,8-tetrahydro-1H-quinazolin-4-yl)sulfanyl]acetamide](/img/structure/B2410653.png)

![2-[6-fluoro-3-[(4-methylphenyl)sulfonyl]-4-oxoquinolin-1(4H)-yl]-N-phenylacetamide](/img/structure/B2410655.png)

![1-[3-(3-But-3-ynyldiazirin-3-yl)propanoyl]-4-methoxy-2-methylpyrrolidine-2-carboxylic acid](/img/structure/B2410664.png)

![N-(3-chlorobenzyl)-N-(3,5-dimethylphenyl)-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide](/img/structure/B2410665.png)

![8-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-2-carboxylic acid;hydrochloride](/img/structure/B2410666.png)

![3-[(4-Fluorobenzyl)sulfonyl]-5-methyl-4-isothiazolecarbonitrile](/img/structure/B2410667.png)